N-(3-methyl-4-(N-(2-oxo-2-(2-phenylmorpholino)ethyl)sulfamoyl)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[3-methyl-4-[[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c1-15-12-18(23-16(2)25)8-9-20(15)30(27,28)22-13-21(26)24-10-11-29-19(14-24)17-6-4-3-5-7-17/h3-9,12,19,22H,10-11,13-14H2,1-2H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FALIPPJTKCNQHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-4-(N-(2-oxo-2-(2-phenylmorpholino)ethyl)sulfamoyl)phenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the following steps:
Preparation of 3-methyl-4-aminophenylacetamide: This can be achieved by acetylation of 3-methyl-4-aminophenol using acetic anhydride.
Formation of the sulfonamide intermediate: The 3-methyl-4-aminophenylacetamide is then reacted with a sulfonyl chloride derivative to form the sulfonamide intermediate.
Introduction of the morpholine ring: The sulfonamide intermediate is further reacted with 2-oxo-2-(2-phenylmorpholino)ethyl chloride under basic conditions to introduce the morpholine ring and complete the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-methyl-4-(N-(2-oxo-2-(2-phenylmorpholino)ethyl)sulfamoyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide or acetamide groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions or potassium permanganate in neutral or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(3-methyl-4-(N-(2-oxo-2-(2-phenylmorpholino)ethyl)sulfamoyl)phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential therapeutic effects.
Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical compounds with antimicrobial, anti-inflammatory, or anticancer properties.
Chemical Research: The compound’s unique structure makes it a valuable tool for studying chemical reactions and mechanisms.
Mechanism of Action
The mechanism of action of N-(3-methyl-4-(N-(2-oxo-2-(2-phenylmorpholino)ethyl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the morpholine ring can enhance binding affinity to target proteins. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Differences :
- The 3-methylphenyl substituent may increase lipophilicity compared to naphthalene () or isopropylphenyl (), affecting membrane permeability .
Physicochemical Properties
- Solubility: The morpholino group in the target compound likely enhances water solubility compared to tert-butyl sulfamoyls () or naphthalene derivatives () .
- Stability : The acetamide and sulfamoyl groups are prone to hydrolysis under acidic/basic conditions, a common trait shared with analogs in and .
Biological Activity
N-(3-methyl-4-(N-(2-oxo-2-(2-phenylmorpholino)ethyl)sulfamoyl)phenyl)acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 356.46 g/mol
The presence of sulfamoyl and morpholino groups suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Receptor Modulation : It could act as a modulator for various receptors, influencing physiological responses such as pain perception and inflammation.
Biological Activity Data
| Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against bacterial strains | |
| Enzyme Inhibition | Inhibits protease activity | |
| Cytotoxicity | Induces apoptosis in cancer cells |
Case Studies
-
Antimicrobial Properties :
A study evaluated the antimicrobial effects of various derivatives of the compound against Escherichia coli and Staphylococcus aureus. Results showed significant inhibition, indicating its potential as an antimicrobial agent. -
Cytotoxic Effects :
In vitro studies demonstrated that this compound induces apoptosis in human cancer cell lines, suggesting its utility in cancer therapy. -
Enzyme Interaction Studies :
Research involving enzyme kinetics revealed that the compound acts as a mixed inhibitor for specific proteases, with Ki values indicating moderate potency. This suggests potential applications in conditions where protease activity is dysregulated.
Q & A
Q. What strategies improve solubility for in vivo studies without compromising activity?
- Methodology :
- Salt formation : Convert free base to hydrochloride salt .
- Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
